1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Description
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
1,3,4-Oxadiazole bearing compounds, including derivatives similar to the queried compound, have garnered interest due to their notable biological activities. Research by Khalid et al. (2016) involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide through a series of steps. The synthesized compounds were tested against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. This study underscores the potential of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Khalid et al., 2016).
Antibacterial and Antifungal Applications
Merugu et al. (2010) conducted research on piperidine-containing pyrimidine imines and thiazolidinones, synthesized through microwave-assisted reactions. The compounds displayed antibacterial activity, highlighting the potential of piperidine derivatives in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Advanced Synthesis Techniques
Hou et al. (2017) presented a stereospecific scale-up synthesis of BMS-960, a potent and selective S1P1 receptor agonist containing an isoxazole and oxadiazole moiety. The study highlights an advanced synthetic route involving enzymatic reduction and regioselective epoxide ring-opening, which could be relevant for synthesizing compounds with structural similarities to the queried chemical (Hou et al., 2017).
Spectroscopic Characterization and Cytotoxic Studies
Govindhan et al. (2017) synthesized a compound using a click chemistry approach, which was then characterized using IR, NMR, and MS studies. The compound underwent cytotoxic evaluations and docking studies, providing insights into its pharmacokinetics and potential biological applications (Govindhan et al., 2017).
Antimicrobial Evaluation
Another study by Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were screened against butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to evaluate their binding affinity and orientation in the active sites of human BChE protein, highlighting their potential therapeutic applications (Khalid et al., 2016).
Properties
IUPAC Name |
1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-14(2)20-22-23-21(26-20)17-9-11-24(12-10-17)19(25)13-16-5-7-18(8-6-16)27-15(3)4/h5-8,14-15,17H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFYLCEHWHGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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